molecular formula C19H29N5O2 B5507836 9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5507836
M. Wt: 359.5 g/mol
InChI Key: IDXRWDKXKYYGKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which is a related class to the compound , involves the preparation for antihypertensive screening. These compounds were synthesized with varying substituents, highlighting the versatility and complexity in their synthesis processes (Clark et al., 1983). A method for constructing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines has been demonstrated, showcasing an efficient synthesis pathway (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Studies on similar spirotetrahydropyran derivatives provide insights into the molecular structure, including crystallographic analysis revealing complex hydrogen bonding patterns and the planarity of systems involving pyrazole and thiadiazole rings (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

The compound's reactivity, including its participation in Prins cascade cyclizations and its ability to undergo transformations into pyrazole-5-carboxylates via cycloadditions, underscores its versatile chemical properties (Reddy et al., 2014); (Gioiello et al., 2009).

Physical Properties Analysis

The physical properties, such as thermodynamic behaviors and crystalline structure, of related compounds provide a foundational understanding for analyzing the physical characteristics of our target compound. Detailed crystallographic studies and thermodynamic property analyses offer insights into the stability and physical behavior of these molecules (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related compounds, including their reactivity, functional group transformations, and interactions with nucleophiles, have been extensively studied. These studies highlight the compound's potential in various chemical reactions and its reactivity profile, providing a comprehensive overview of its chemical behaviors (Kuroyan et al., 1983).

Scientific Research Applications

Biological Activity and Synthesis

1,9-Diazaspiro[5.5]undecanes, a category that includes the compound , are noted for their biological activity. Research indicates their potential in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Properties

Specific 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening, demonstrating significant activity in this regard. The antihypertensive activity appears to be predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Synthesis Methods

The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable via intramolecular spirocyclization of pyridine substrates, offering a pathway for synthesizing compounds with potential biological activities (Parameswarappa & Pigge, 2011).

Novel Compound Synthesis

Trispiropyrrolidine/thiapyrrolizidines have been synthesized efficiently through 1,3-dipolar cycloaddition reactions involving azomethine ylides and novel dipolarophiles, highlighting the versatility of diazaspiro compounds in synthesizing complex molecular structures (Singh & Singh, 2017).

Pharmaceutical Applications

Some 3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, suggested to be useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields such as medicine or materials science, investigating its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

9-(5-methyl-1H-pyrazole-3-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-14-11-16(21-20-14)18(26)23-9-6-19(7-10-23)5-3-17(25)24(13-19)15-4-8-22(2)12-15/h11,15H,3-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXRWDKXKYYGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCC3(CCC(=O)N(C3)C4CCN(C4)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

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